molecular formula C11H20O B8646092 (2,2,6-Trimethyl-bicyclo[4.1.0]hept-1-yl)-methanol

(2,2,6-Trimethyl-bicyclo[4.1.0]hept-1-yl)-methanol

Cat. No.: B8646092
M. Wt: 168.28 g/mol
InChI Key: OGKULJWTOZZDJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,2,6-Trimethyl-bicyclo[4.1.0]hept-1-yl)-methanol is a useful research compound. Its molecular formula is C11H20O and its molecular weight is 168.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

(2,2,6-trimethyl-1-bicyclo[4.1.0]heptanyl)methanol

InChI

InChI=1S/C11H20O/c1-9(2)5-4-6-10(3)7-11(9,10)8-12/h12H,4-8H2,1-3H3

InChI Key

OGKULJWTOZZDJN-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2(C1(C2)CO)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 0.4 g of Cu(OAc2).H2O in 20 mL of hot HOAc was treated with 8.8 g (0.13 g-atom) of Zn dust with shaking for 3 min, and the acid was decanted. The Zn-Cu couple was washed by decantation with 30 mL of 1:1 HOAc/Et2O, followed by Et2O (6×30 mL). Next, 20 mL of Et2O was added together with a crystal of I2. A mixture of 18.8 g (70 mmol) of CH2I2 and 3.08 g (20 mmol) of β-cyclogeraniol (l) was added dropwise over a 20-min period, with warming to maintain a gentle reflux. Heating at reflux was continued for an additional 2 h. The cooled solution was decanted, the residue was washed with Et2O, and the total Et2O volume was brought to 200 mL. The solution was cooled in ice/H2O, and pyridine (8 to 9 mL) was added dropwise until no further ZnI2 -pyridine complex separated. The reaction was cooled to -5° C. overnight, filtered twice, and evaporated. Further complex separated on evaporation. TLC (9:1 hexane/EtOAc) demonstrated a single product. The crude oil was eluted through a 3×25 cm silica gel column by 9:1 hexane/Et2O, followed by 1:1 hexane/Et2O. The spectrally pure, colorless oil weighed 3.4 g (quant): IR (film) 3400 (OH), 1460, 1385, 1365, 1155, 1035, 1010, 705 cm-1 ; 1H NMR (CDCl3) δ0.22 (d, J=4.5 Hz, 1, cyclopropyl H), 0.49 (d, J=4.5 Hz, 1, cyclopropyl H), 0.99 (s, 3, CH3), 1.21 (s, 3, CH3), 1.26 (s, 3, CH3), 1.0-1.8 [m, 7, (CH2)3, OH], 3.51 and 3.92 (d, J=12 Hz, 1, and dd, J=12 and 3.5 Hz, 1, CH2O); 13C NMR (CDCl3), 65.8, 38.0, 35.5, 31.9, 31.3, 29.2, 27.4, 23.9, 22.5, 21.7, 18.0 ppm; MS calcd for C11H20O 168.1514, found 168.1521.
[Compound]
Name
Cu(OAc2)
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
8.8 g
Type
catalyst
Reaction Step Two
Name
Quantity
18.8 g
Type
reactant
Reaction Step Three
Quantity
3.08 g
Type
reactant
Reaction Step Three

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